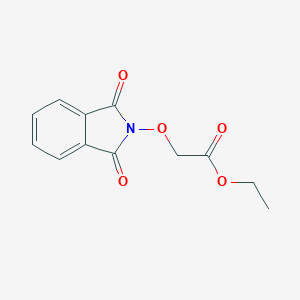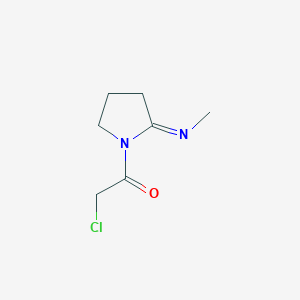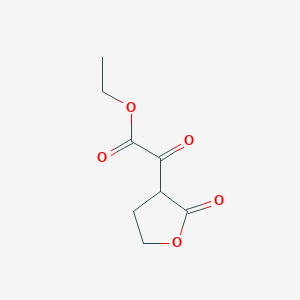
Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester
概要
説明
The compound "Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester" is a chemical entity with potential relevance in various synthetic and analytical chemistry applications. Its significance lies in its structure and reactivity, which can be utilized in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related furan-2-acetic esters has been achieved through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation of (Z)-2-en-4-yn-1-ols, which provides a direct route to these esters under specific conditions (Gabriele et al., 1997)(Gabriele et al., 1997). This method demonstrates the synthetic versatility and the potential for generating complex molecules from simpler precursors.
Molecular Structure Analysis
The structure of related compounds, such as ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, reveals significant insights into the reactivity and potential chemical transformations of the "Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester" (Gioiello et al., 2011)(Gioiello et al., 2011). Understanding the molecular structure is crucial for synthesizing targeted molecules and predicting chemical behavior.
Chemical Reactions and Properties
The chemical reactions involving related furan derivatives highlight the reactivity of the furan ring and the potential for functionalization. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation showcases the reactivity of furan derivatives (Gabriele et al., 2012)(Gabriele et al., 2012).
科学的研究の応用
-
Scientific Field: Medicine
- Application : The compound has potential applications in preventing the formation of biofilms on medical devices . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, including medical devices such as catheters and implants. This can lead to serious infections.
- Results or Outcomes : While the search results do not provide specific outcomes or quantitative data for this application, preventing biofilm formation can significantly reduce the risk of device-related infections .
-
Scientific Field: Drug Development
- Application : The compound “3-OXO-OCTANOIC ACID (2-OXO-TETRAHYDRO-FURAN-3-YL)-AMIDE” has potential applications in drug development . It is classified as a small molecule and is currently in the experimental stage .
- Results or Outcomes : The specific outcomes or quantitative data for this application are not provided in the search results .
-
Scientific Field: Material Science
- Application : The compound has potential applications in the field of photoresist technology . Photoresists are photosensitive films used for transferring images to a substrate. They are crucial in various industries, including the semiconductor industry for the fabrication of integrated circuits.
- Methods of Application : The compound, referred to as a thermal acid generator, is incorporated into the photoresist composition. When the photoresist is exposed to a source of activating energy, such as ultraviolet light, the thermal acid generator produces an acid that helps in the formation of the desired image .
- Results or Outcomes : The use of a thermal acid generator in the photoresist composition can improve line width roughness (LWR), which is crucial for achieving high-resolution images, especially for sub-quarter-micron (<0.25 μm) dimensions .
-
Scientific Field: Animal Health
- Application : The compound has potential applications in preventing animal diseases . Similar to its use in plants, it acts as an inhibitor of bacterial quorum sensing, potentially disrupting the communication between disease-causing bacteria .
- Results or Outcomes : While the search results do not provide specific outcomes or quantitative data for this application, disrupting bacterial communication can potentially prevent or treat a variety of animal diseases .
特性
IUPAC Name |
ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLUTQBSGFTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester | |
CAS RN |
42564-36-3 | |
| Record name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

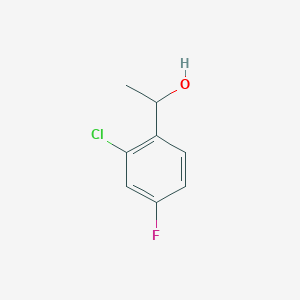
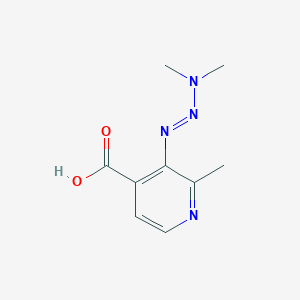
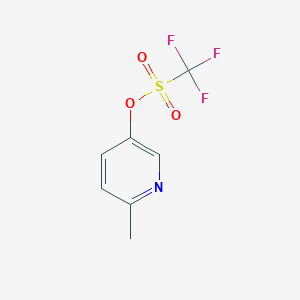
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
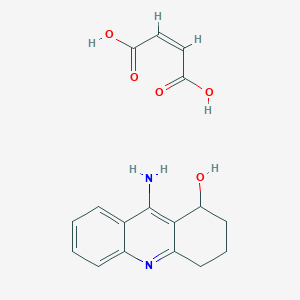
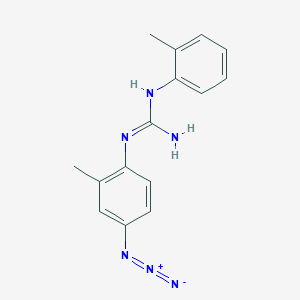
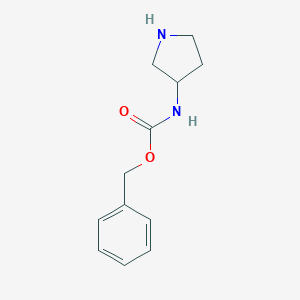
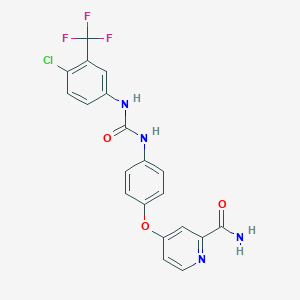
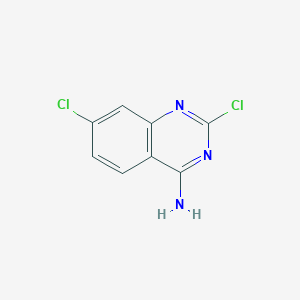
![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
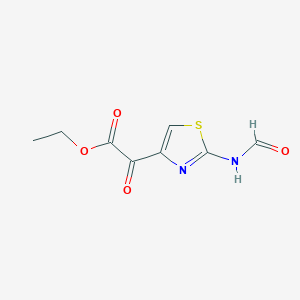
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)
